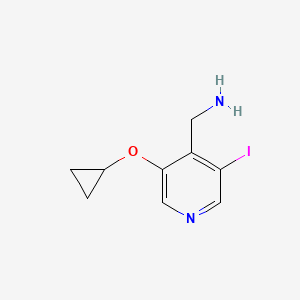
(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine is an organic compound with the molecular formula C9H11IN2O It features a pyridine ring substituted with a cyclopropoxy group at the 3-position, an iodine atom at the 5-position, and a methanamine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine typically involves multiple steps, starting from commercially available precursors. One common route involves the iodination of a pyridine derivative followed by the introduction of the cyclopropoxy group and the methanamine moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired substitutions and functional group transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the iodine atom to a less reactive species.
Substitution: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups at the iodine position.
Scientific Research Applications
(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(3-Cyclopropoxy-5-isopropoxypyridin-4-YL)methanamine: This compound has a similar structure but with an isopropoxy group instead of an iodine atom.
(3-Iodopyridin-4-yl)methanamine: Lacks the cyclopropoxy group but retains the iodine and methanamine functionalities.
Uniqueness
(3-Cyclopropoxy-5-iodopyridin-4-YL)methanamine is unique due to the presence of both the cyclopropoxy and iodine substituents on the pyridine ring
Properties
Molecular Formula |
C9H11IN2O |
|---|---|
Molecular Weight |
290.10 g/mol |
IUPAC Name |
(3-cyclopropyloxy-5-iodopyridin-4-yl)methanamine |
InChI |
InChI=1S/C9H11IN2O/c10-8-4-12-5-9(7(8)3-11)13-6-1-2-6/h4-6H,1-3,11H2 |
InChI Key |
ZWMVXFASTMUGTC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=C2CN)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



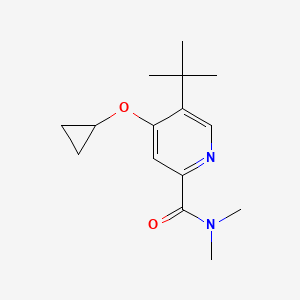



![2-(2,4-dichlorophenoxy)-N-({2-[(2-hydroxyphenyl)carbonyl]hydrazinyl}carbonothioyl)propanamide](/img/structure/B14812290.png)

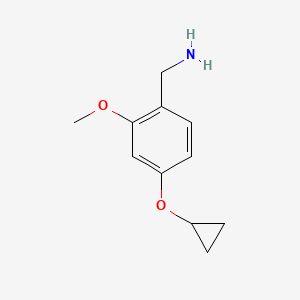

![tert-Butyl (S)-(9-chloro-5-methyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-3-yl)carbamate](/img/structure/B14812334.png)
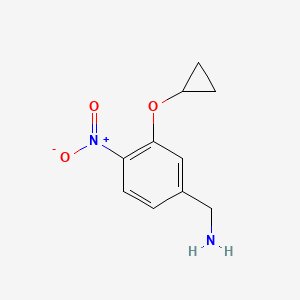
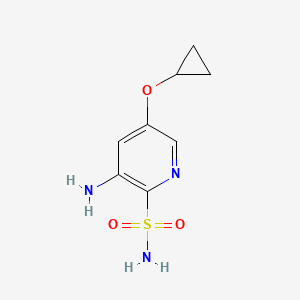

![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxooct-1-enyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14812360.png)
